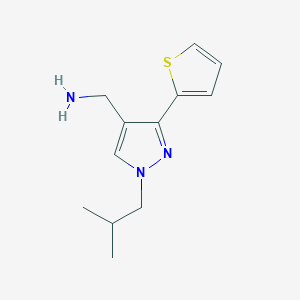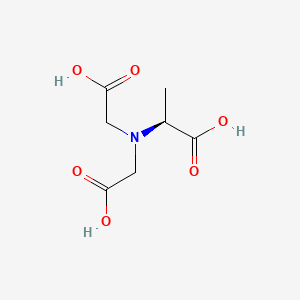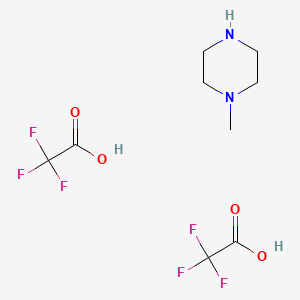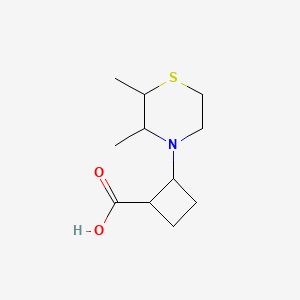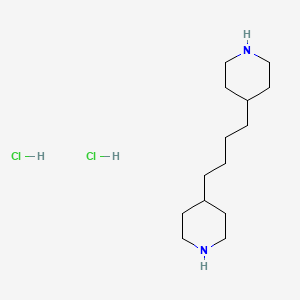
Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring, introduction of the triazole moiety, and final tert-butyl esterification. Common reagents used in these steps include:
- Piperazine
- 1H-1,2,4-triazole
- tert-Butyl chloroformate
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as an antifungal or antibacterial agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Other compounds with a piperazine core structure.
Triazole-containing compounds: Molecules that include the 1H-1,2,4-triazole moiety.
Uniqueness
Rel-tert-butyl (2R,5S)-5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H25N5O2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
tert-butyl (2R,5S)-2-methyl-5-[4-(1,2,4-triazol-1-yl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N5O2/c1-13-9-20-16(10-22(13)17(24)25-18(2,3)4)14-5-7-15(8-6-14)23-12-19-11-21-23/h5-8,11-13,16,20H,9-10H2,1-4H3/t13-,16-/m1/s1 |
InChI Key |
UDQGRTMESDVSSN-CZUORRHYSA-N |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)N3C=NC=N3 |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




